molecular formula C7H7KN2O3 B15309017 Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B15309017
M. Wt: 206.24 g/mol
InChI Key: CTUADTXENMHTMW-UHFFFAOYSA-M
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Description

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3K. It is a member of the oxadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring, making it a subject of interest for researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine to mediate the cyclization process . The reaction conditions often require a controlled temperature environment to ensure the proper formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit key proteins involved in cell proliferation, such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, and epidermal growth factor receptor (EGFR). These interactions can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is unique due to its cyclobutyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H7KN2O3

Molecular Weight

206.24 g/mol

IUPAC Name

potassium;5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C7H8N2O3.K/c10-7(11)6-9-8-5(12-6)4-2-1-3-4;/h4H,1-3H2,(H,10,11);/q;+1/p-1

InChI Key

CTUADTXENMHTMW-UHFFFAOYSA-M

Canonical SMILES

C1CC(C1)C2=NN=C(O2)C(=O)[O-].[K+]

Origin of Product

United States

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